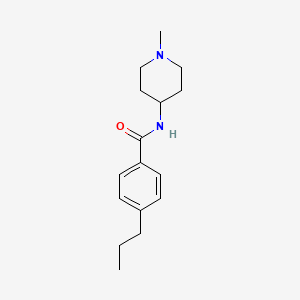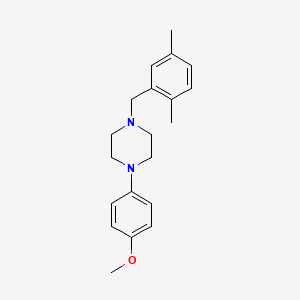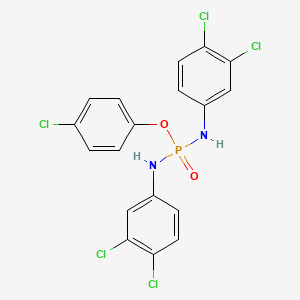
N-(1-methyl-4-piperidinyl)-4-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-4-piperidinyl)-4-propylbenzamide, also known as MP-10, is a synthetic compound that belongs to the family of benzamide derivatives. It was first synthesized in the 1990s and has since gained popularity as a research tool in the field of neuroscience. MP-10 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.
作用机制
N-(1-methyl-4-piperidinyl)-4-propylbenzamide acts as a partial agonist at the dopamine D2 receptor and a full agonist at the sigma-1 receptor. It has been shown to increase dopamine release in the brain, which is believed to contribute to its therapeutic effects in Parkinson's disease and drug addiction. This compound has also been found to modulate the activity of glutamate receptors, which are involved in the regulation of learning and memory.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is believed to contribute to its therapeutic effects in Parkinson's disease and drug addiction. This compound has also been found to modulate the activity of glutamate receptors, which are involved in the regulation of learning and memory. In addition, this compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
N-(1-methyl-4-piperidinyl)-4-propylbenzamide has a number of advantages as a research tool. It has a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement, motivation, and reward. This compound has also been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of mood, anxiety, and cognition. However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life, which may limit its usefulness in some experiments. In addition, this compound has been found to have some off-target effects, which may complicate the interpretation of results.
未来方向
There are a number of future directions for research on N-(1-methyl-4-piperidinyl)-4-propylbenzamide. One area of interest is the potential therapeutic applications of this compound in the treatment of various neurological disorders. Another area of interest is the development of more selective compounds that target specific receptors in the brain. Finally, there is a need for further research on the biochemical and physiological effects of this compound, as well as its potential off-target effects.
合成方法
The synthesis of N-(1-methyl-4-piperidinyl)-4-propylbenzamide involves a multi-step process that begins with the reaction of piperidine with propylamine to form N-(4-propylpiperidin-1-yl)propanamide. This intermediate is then reacted with 4-chlorobenzoyl chloride to yield N-(4-propylpiperidin-1-yl)-4-chlorobenzamide. Finally, the chloro group is replaced with a methyl group using sodium hydride and methyl iodide to obtain this compound.
科学研究应用
N-(1-methyl-4-piperidinyl)-4-propylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement, motivation, and reward. This compound has also been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of mood, anxiety, and cognition.
属性
IUPAC Name |
N-(1-methylpiperidin-4-yl)-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-4-13-5-7-14(8-6-13)16(19)17-15-9-11-18(2)12-10-15/h5-8,15H,3-4,9-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMYYKMORAPECD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4920653.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[3-(methylthio)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B4920665.png)

![N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4920680.png)
![ethyl 2-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4920696.png)

![1-{2-[2-(2-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4920704.png)
![ethyl 4-(4-chlorobenzyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4920727.png)
![2-butyl-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4920731.png)

![ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4920742.png)
![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4920748.png)
![4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4920753.png)
